1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate
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Overview
Description
1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxyphenyl group, a carbamoyl group, and a chloropyridine carboxylate group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
The synthesis of 1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic esters and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of protective groups, such as boronic esters, can also facilitate the selective functionalization of the molecule .
Chemical Reactions Analysis
1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the molecule .
Scientific Research Applications
1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-{[4-(Benzyloxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate can be compared with other similar compounds, such as:
1-{[4-(Methoxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and applications.
1-{[4-(Ethoxy)phenyl]carbamoyl}ethyl 2-chloropyridine-4-carboxylate:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can provide distinct reactivity and applications compared to similar compounds .
Properties
IUPAC Name |
[1-oxo-1-(4-phenylmethoxyanilino)propan-2-yl] 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-15(29-22(27)17-11-12-24-20(23)13-17)21(26)25-18-7-9-19(10-8-18)28-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYIDUYTWHCJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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